Dihydrohonokiol
Description
Contextualization within the Neolignan Biphenyl (B1667301) Class
Dihydrohonokiol belongs to the neolignan biphenyl class of chemical compounds. nih.govwikipedia.org Neolignans are a large class of natural products derived from the oxidative coupling of two C6–C3 units. nih.gov The defining feature of their structure is two phenolic rings connected by a C-C bond, which allows for interaction with various biological targets. nih.gov This structural characteristic is shared by other well-known neolignans such as magnolol (B1675913) and honokiol (B1673403), which are the most widely studied bioactive constituents of neolignans from Magnolia officinalis. nih.govresearchgate.net
Derivation and Structural Relationship to Honokiol
This compound is a derivative of honokiol, a prominent neolignan found in the bark of trees from the Magnolia genus. troscriptions.comgoogle.com Specifically, it is a partially reduced derivative of honokiol. troscriptions.comnih.govoup.com The chemical name for one of its isomers, this compound-B (DHH-B), is 3'-(2-propenyl)-5-propyl-(1,1'-biphenyl)-2,4'-diol. troscriptions.comnih.govoup.com The synthesis of this compound can be achieved through the single reduction of one of the allyl groups of honokiol. google.com This structural modification distinguishes it from its parent compound, honokiol, and its fully reduced counterpart, tetrahydrohonokiol. google.com
| Compound | Parent Compound | Key Structural Feature |
|---|---|---|
| This compound | Honokiol | Partially reduced allyl group |
| Honokiol | - | Two allyl groups |
| Tetrahydrohonokiol | Honokiol | Two fully reduced (propyl) groups |
Evolution of Research Interest in this compound's Bioactivities
Initial research into honokiol revealed its potential for various biological effects, which in turn sparked interest in its derivatives. troscriptions.com Early studies suggested that metabolites of honokiol might be responsible for some of its observed activities. troscriptions.com This led researchers to investigate reduced forms of honokiol, with the hypothesis that they might exhibit enhanced properties. troscriptions.com
Research around the turn of the century began to focus on this compound, particularly this compound-B (DHH-B), as a promising candidate. troscriptions.com Studies in the late 1990s and early 2000s identified DHH-B as a potent anxiolytic-like agent in animal models. nih.govoup.compaulinamedicalclinic.com This discovery was a significant driver for further investigation into its mechanisms of action.
Subsequent research has delved into the neuroprotective properties of this compound. lamclinic.commedchemexpress.comresearchgate.net For instance, studies have explored its potential to counteract neurotoxicity induced by amyloid-beta protein, a key factor in neurodegenerative conditions like Alzheimer's disease. medchemexpress.comresearchgate.net Researchers have also investigated its interaction with GABA receptors, which are crucial for regulating neuronal excitability. researchgate.netnih.govnih.gov The ability of this compound to cross the blood-brain barrier has further fueled interest in its potential applications for neurological and psychiatric disorders. troscriptions.comlamclinic.com
The evolution of research on this compound highlights a progression from its initial identification as a derivative of honokiol to a compound of interest in its own right, with a growing body of literature dedicated to understanding its distinct bioactivities and mechanisms of action.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(4-hydroxy-3-prop-2-enylphenyl)-4-propylphenol |
InChI |
InChI=1S/C18H20O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h4,7-12,19-20H,2-3,5-6H2,1H3 |
InChI Key |
IBKNHHZQPPUDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dihydrohonokiol
Synthesis from Natural Precursors (e.g., Honokiol)
One primary method for obtaining Dihydrohonokiol is through the chemical modification of a natural precursor, Honokiol (B1673403). google.comgoogleapis.com Honokiol is a lignan (B3055560) that can be isolated from the bark of trees in the Magnolia genus. troscriptions.com The synthesis of this compound involves the partial reduction of Honokiol. troscriptions.com This process converts one of the two propenyl side chains of Honokiol into a propyl group, resulting in the formation of this compound, specifically this compound-B (3'-(2-propenyl)-5-propyl-(1,1'-biphenyl)-2,4'-diol). troscriptions.com This semi-synthetic approach leverages the readily available natural product as a starting material for producing its hydrogenated derivative. google.comgoogleapis.com
Total Synthetic Approaches for this compound
In addition to semi-synthesis from plant-derived precursors, total synthetic methods have been developed to produce this compound and its derivatives. google.comgoogleapis.com These approaches offer an alternative route that does not rely on the extraction of natural products. google.comgoogleapis.com A key strategy in the total synthesis of the this compound scaffold involves the construction of the core biphenyl (B1667301) structure through coupling reactions, followed by further chemical modifications. google.comgoogleapis.com
A reported total synthesis of this compound employs an asymmetric coupling reaction as a crucial step. google.comgoogleapis.com This strategy involves the coupling of a 4-allylphenylalkyl ether with a 4-alkoxy haloaryl. google.comgoogleapis.com Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are utilized in the synthesis of structurally related biphenyl derivatives and honokiol analogues. nih.gov This type of reaction is effective for creating the biphenyl core of the molecule. google.com The asymmetric nature of the coupling is important for selectively forming the desired bond between the two aromatic rings, leading to the dialkoxyl biaryl intermediate. google.comgoogleapis.com
Following the successful coupling of the two aryl components to form a dialkoxyl biphenyl intermediate, a dealkylation step is necessary. google.comgoogleapis.com This process removes the alkyl protecting groups from the hydroxyl functionalities on the biphenyl structure. google.comgoogleapis.com The dealkylation yields the free hydroxyl groups, which are characteristic features of this compound and its parent compound, Honokiol. google.comgoogleapis.com This final step completes the total synthesis, yielding the target molecule. google.comgoogleapis.com
Preparation and Evaluation of this compound Analogs and Homologs
The chemical scaffold of this compound has been used as a template for the preparation of various analogs and homologs. google.com One synthetic route involves converting 4-allylphenyl alkyl ethers into 2-alkoxy, 5-allylphenyl metal halides through a directed ortho-metalation reaction. google.com These intermediates can then be reacted in-situ with a variety of 4-alkoxyhaloaryls to generate a range of homologs and analogs of this compound. google.com
In a broader context, numerous biphenyl derivatives structurally related to Honokiol have been synthesized to explore their chemical and biological properties. nih.gov For instance, a study detailed the synthesis of 36 biphenyl derivatives using Suzuki coupling reactions. nih.gov The evaluation of these synthesized analogs is a critical step. For example, the synthesized honokiol analogues were evaluated for their cytotoxic properties and their ability to modulate the secretion of specific proteins and the expression of genes involved in cellular processes. nih.gov Some of the synthesized derivatives demonstrated interesting pharmacological features, highlighting the utility of creating analogs to explore structure-activity relationships. nih.gov
Molecular and Cellular Mechanisms of Action of Dihydrohonokiol
Modulation of Neurotransmitter Receptors and Ion Channels
Dihydrohonokiol's influence on neuronal excitability is largely attributed to its modulation of both inhibitory and excitatory neurotransmitter systems. It interacts with gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the brain, and also affects glutamate (B1630785) receptors, which are key to excitatory neurotransmission.
Gamma-Aminobutyric Acid (GABA) Receptor System Interactions
GABA-A Receptor Positive Allosteric Modulation
This compound acts as a positive allosteric modulator (PAM) of GABA-A receptors. researchgate.netnih.govwikipedia.org This means it binds to a site on the receptor that is different from the GABA binding site and enhances the effect of GABA when it binds to the receptor. wikipedia.orgmdpi.com This potentiation of GABAergic neurotransmission contributes to the anxiolytic and sedative properties of the compound. researchgate.netnih.gov Research has shown that this compound and its parent compound, honokiol (B1673403), enhance both phasic (synaptic) and tonic (extrasynaptic) GABAergic neurotransmission in hippocampal neurons. researchgate.netnih.gov This modulation appears to be largely independent of the specific GABA-A receptor subunit composition, although a particularly high efficacy has been observed at delta (δ)-containing receptors. researchgate.netnih.gov
GABA-C Receptor Stimulation and Chloride Ion Homeostasis
In addition to its effects on GABA-A receptors, this compound-B (DHH-B) has been shown to stimulate GABA-C receptors. researchgate.net This stimulation has neuroprotective effects, particularly against amyloid-beta-induced neurotoxicity. researchgate.netnih.gov DHH-B was found to recover the decrease in neuronal Cl--ATPase activity caused by amyloid-beta, an effect that was inhibited by a GABA-C receptor antagonist, (1,2,5,6,-tetrahydropyridin-4-yl) methyl-phosphinic acid (TPMPA). researchgate.netnih.gov Furthermore, DHH-B reduced the amyloid-beta-induced elevation of intracellular chloride concentrations. researchgate.netnih.gov This suggests that DHH-B helps maintain chloride ion homeostasis, which is crucial for neuronal health, through its action on GABA-C receptors. researchgate.netnih.govmdpi.com
Benzodiazepine (B76468) Recognition Site Agonism
Studies suggest that this compound acts at the benzodiazepine recognition site of the GABA-A receptor complex. researchgate.netpaulinamedicalclinic.com The anxiolytic-like effects of a this compound analog were reduced by flumazenil, a known antagonist of the benzodiazepine site. paulinamedicalclinic.comnih.gov However, the GABA-A antagonist bicuculline (B1666979) did not affect the activity of the this compound derivative, indicating a more direct interaction with the benzodiazepine site rather than the GABA binding site itself. paulinamedicalclinic.com This interaction at the benzodiazepine site is believed to contribute to its anxiolytic properties, but unlike typical benzodiazepines, this compound appears less likely to induce side effects like motor dysfunction or physical dependence at effective doses. paulinamedicalclinic.comnih.gov
Excitotoxicity, a process where excessive stimulation by the excitatory neurotransmitter glutamate leads to neuronal damage, is a factor in various neurological disorders. Honokiol, the parent compound of this compound, has been shown to inhibit glutamate receptors and attenuate excitotoxicity. ncats.ioresearchgate.net It can block glutamate-induced influx of calcium (Ca2+) and sodium (Na+) and increase the threshold for N-methyl-D-aspartate (NMDA)-induced seizures. researchgate.net Specifically, honokiol and its isomer magnolol (B1675913) have been found to inhibit NMDA-stimulated superoxide (B77818) production in neurons, a key event in excitotoxic pathways. nih.gov This suggests a neuroprotective mechanism by which these compounds can mitigate the damaging effects of excessive glutamate receptor activation. researchgate.netnih.gov
The maintenance of calcium ion (Ca2+) homeostasis is critical for normal cellular function, and its dysregulation can lead to cell death. wfsahq.orgsajaa.co.zamdpi.com this compound's parent compound, honokiol, has demonstrated the ability to regulate calcium homeostasis. Neuronal excitation by glutamate receptor agonists triggers a rapid influx of calcium, leading to the production of reactive oxygen species and mitochondrial dysfunction. nih.gov By inhibiting glutamate receptors, honokiol indirectly helps in maintaining cellular calcium balance. researchgate.netnih.gov This regulation of calcium influx is a key aspect of its neuroprotective effects against excitotoxicity. researchgate.net
Interactive Data Tables
Table 1: Effects of this compound-B (DHH-B) on Neuronal Parameters
| Parameter | Effect of DHH-B | Antagonist | Antagonist Effect | Implied Mechanism | Source |
| Amyloid-beta-induced decrease in Cl--ATPase activity | Recovered | TPMPA (GABA-C antagonist) | Inhibited protective effect | GABA-C receptor stimulation | researchgate.netnih.gov |
| Amyloid-beta-induced elevation of intracellular Cl- | Reduced | - | - | GABA-C receptor stimulation | researchgate.netnih.gov |
| Anxiolytic-like activity | Exhibited | Flumazenil (Benzodiazepine site antagonist) | Reduced anxiolytic effect | Benzodiazepine recognition site agonism | paulinamedicalclinic.com |
| Anxiolytic-like activity | Exhibited | Bicuculline (GABA-A antagonist) | No effect | Action is not directly on the GABA binding site | paulinamedicalclinic.com |
Table 2: Compounds Mentioned
Regulation of Intracellular Signaling Pathways
This compound is a bioactive lignan (B3055560) and a metabolite of honokiol, a compound extracted from the bark and seed cones of the Magnolia genus. unovita.comtroscriptions.com Much of the understanding of the molecular and cellular mechanisms of this compound is derived from extensive research on its parent compound, honokiol. Honokiol is a pleiotropic compound, meaning it can act on the body through numerous pathways, influencing a wide range of cellular processes. wikipedia.org Its mechanisms of action involve the modulation of key intracellular signaling pathways that are critical in cell growth, proliferation, inflammation, and survival.
Tumor Suppressor p53 Function Modulation
The p53 tumor suppressor protein, often called "the guardian of the genome," plays a central role in preventing genetic mutations, regulating the cell cycle, and inducing apoptosis (programmed cell death). troscriptions.comnaturalmedicinejournal.com The interaction of honokiol with the p53 pathway is complex and appears to be context-dependent.
Research indicates that honokiol can block signaling in tumor cells that have defective p53 function. troscriptions.comnaturalmedicinejournal.com In studies on glioma cells, honokiol was found to induce apoptosis and cell cycle arrest by activating a p53-dependent pathway. mskcc.org Conversely, research on human colorectal cancer cell lines demonstrated that honokiol could induce apoptosis through a p53-independent mechanism, as no significant change in p53 protein levels was observed after treatment. nih.gov In osteosarcoma cells, honokiol treatment led to an increase in the expression of p53. nih.gov This suggests that honokiol's ability to modulate p53 function is a key aspect of its activity, whether by acting on cells with non-functional p53 or by directly influencing p53 expression and pathways.
Table 1: Research Findings on p53 Function Modulation by Honokiol
| Model System | Compound | Key Finding | Reference |
|---|---|---|---|
| Glioma cells | Honokiol | Induced apoptosis and cell cycle arrest via a p53/cyclin D1/CDK6/CDK4/E2F1-dependent pathway. | mskcc.org |
| Human colorectal cell line RKO | Honokiol | Induced apoptosis through a p53-independent pathway. | nih.gov |
| Tumor cells with defective p53 | Honokiol | Blocks signaling pathways. | naturalmedicinejournal.commskcc.org |
| Osteosarcoma cells | Honokiol | Induced the expression of p53 protein. | nih.gov |
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. darwin-nutrition.fr It is a central regulator of inflammatory responses. darwin-nutrition.fr Honokiol and its related compounds have been shown to be potent inhibitors of the NF-κB pathway. wikipedia.orgnaturalmedicinejournal.com
The anti-inflammatory effects of honokiol are primarily attributed to its ability to inhibit TNF-α stimulated NF-κB activation and the subsequent expression of genes regulated by NF-κB. naturalmedicinejournal.com By blocking NF-κB activation, honokiol and magnolol can reduce the expression of pro-inflammatory genes. darwin-nutrition.fr This inhibition also suppresses the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α). wikipedia.orgnaturalmedicinejournal.com Furthermore, honokiol's inhibition of the NF-κB pathway is linked to its anti-angiogenic and antitumor properties, as NF-κB is an upstream effector of significant pro-angiogenic factors like VEGF, ICAM-1, and COX-2. wikipedia.orgnaturalmedicinejournal.com In acute myeloid leukemia cells, honokiol was found to suppress NF-κB overactivity. mskcc.org
Table 2: Research Findings on NF-κB Pathway Inhibition
| Model System | Compound | Key Finding | Reference |
|---|---|---|---|
| General (in vitro) | Honokiol, Magnolol | Downregulates the activation of NF-κB, reducing expression of pro-inflammatory genes. | darwin-nutrition.fr |
| Glial cells | Honokiol | Inhibits inflammatory factor production through inhibition of NF-κB activation. | wikipedia.org |
| Mouse B-cell lines | Honokiol | Reversed CD40- and LMP-mediated NF-κB activation. | naturalmedicinejournal.com |
| Acute myeloid leukemia cells | Honokiol | Suppressed NF-κB overactivity. | mskcc.org |
| Breast cancer therapy model | Magnolol | Inhibited NF-κB transcription and the DNA binding of NF-κB to the MMP-9 promoter. | sci-hub.se |
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is activated by various cytokines and growth factors. nih.gov Constitutive activation of STAT3 signaling is common in many human cancers and facilitates carcinogenesis. nih.govnih.gov Honokiol has been identified as an inhibitor of both constitutive and inducible STAT3 signaling. nih.gov
In a study on gastric cancer, honokiol was shown to dampen peritoneal dissemination by inhibiting angiogenic pathways, including STAT3. naturalmedicinejournal.comresearchgate.net The mechanism of inhibition often involves enhancing the activity of protein tyrosine phosphatases, which are negative regulators of STAT signaling. nih.gov For instance, in acute myeloid leukemia cells, honokiol was found to decrease phosphorylated STAT3 by increasing the expression of the protein tyrosine phosphatase SHP1. mskcc.orgnih.gov This action inhibited the transcription activity of STAT3, reduced its translocation to the nucleus, and decreased the expression of its target genes. nih.gov
Table 3: Research Findings on STAT3 Pathway Modulation by Honokiol
| Model System | Compound | Key Finding | Reference |
|---|---|---|---|
| Acute myeloid leukemia (AML) cells | Honokiol | Inhibited STAT3 signaling via increased protein tyrosine phosphatase SHP1 expression. | mskcc.orgnih.gov |
| Gastric cancer mouse model | Honokiol | Dampened peritoneal dissemination by inhibiting angiogenic pathways such as STAT-3. | naturalmedicinejournal.com |
| Human gastric cancer cells & HUVECs | Honokiol | Effectively enhanced STAT3 dephosphorylation and inhibited STAT3 DNA binding activity. | researchgate.net |
| In vitro / In vivo models | Honokiol | Inhibits tumor growth and metastasis through several signaling pathways, including Stat3. | unovita.com |
AMP-activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a master sensor of cellular energy balance. nih.govwikipedia.org When activated by low cellular energy levels, AMPK stimulates energy-producing pathways like glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes such as protein synthesis. wikipedia.orgmdpi.com
Honokiol has been shown to stimulate the phosphorylation and activation of AMPK. nih.gov In studies on breast cancer cells, honokiol treatment stimulated the phosphorylation of AMPK at its activating site (Thr-172) in an LKB1-dependent manner. nih.gov LKB1 is a tumor suppressor that phosphorylates and activates AMPK. nih.govmdpi.com This honokiol-induced AMPK activation was found to be integral to the inhibition of mTOR activity and the migratory potential of the cancer cells. nih.gov Similarly, the antitumor activity of magnolol in colorectal cancer cells has been shown to occur through AMPK activation. mskcc.org
Table 4: Research Findings on AMPK Activation
| Model System | Compound | Key Finding | Reference |
|---|---|---|---|
| Breast cancer cells (MCF7, MDA-MB-231) | Honokiol | Stimulated phosphorylation of AMPK at Thr-172 via an LKB1-dependent pathway. | nih.gov |
| Colorectal cancer cells | Magnolol | Exerted antitumor activity through AMPK activation. | mskcc.org |
| General (in vitro) | Honokiol | Inhibits tumor growth through several signaling pathways, including AMPK. | unovita.com |
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Influence
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. frontiersin.org The extracellular signal-regulated kinases (ERK1/2) are a well-characterized subset of the MAPK family. wikipedia.orgfrontiersin.org
The influence of honokiol and related compounds on the MAPK/ERK pathway is multifaceted. In some contexts, honokiol has been shown to inhibit key components of this pathway. For example, it inhibits the phosphorylation of p44/42 MAPK. wikipedia.org In other instances, its effects are dependent on the activation of this pathway. Research has shown that honokiol-induced promotion of neurite outgrowth relies on the activation of ERK1/2. sci-hub.se Similarly, magnolol has demonstrated dual effects; it has been reported to inhibit the activation of MAPK pathways to suppress inflammation but also to activate the ERK pathway to induce cell cycle arrest in human bladder cancer cells. mskcc.orgsci-hub.se This indicates that the effect on the MAPK/ERK pathway is highly dependent on the cellular context and specific stimulus.
Table 5: Research Findings on MAPK/ERK1/2 Pathway Influence
| Model System | Compound | Key Finding | Reference |
|---|---|---|---|
| General (in vitro) | Honokiol | Inhibits phosphorylation of p44/42 mitogen-activated protein kinase (MAPK). | wikipedia.org |
| Neuronal cells | Honokiol | Neurite outgrowth promotion depends on activation of extracellular signal-regulated kinases (ERK1/2). | sci-hub.se |
| Human bladder cancer cells | Magnolol | Induced G2/M-phase cell cycle arrest to activate the extracellular signal-regulated kinase pathway. | mskcc.org |
| Macrophage and epithelial cell co-culture | Magnolol | Inhibited intercellular adhesion by suppressing the activation of the MAPK pathway. | sci-hub.se |
PI3K/mTOR Pathway Interaction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates essential cellular functions, including cell growth, metabolism, survival, and proliferation. oncotarget.comfrontiersin.org Dysregulation of this pathway is a frequent event in human cancer, making it a key therapeutic target. oncotarget.com
Honokiol has been identified as an effective inhibitor of the PI3K/mTOR signaling pathway. nih.gov In glioma, breast, and prostate tumor cells, honokiol was shown to prevent PI3K/mTOR pathway activation. nih.gov In osteosarcoma, honokiol was demonstrated to induce both autophagy and apoptosis by suppressing the PI3K/Akt/p-mTOR protein expression levels. nih.gov The related compound magnolol has also been shown to inhibit the EGFR/PI3K/Akt signaling pathway in prostate cancer cells. mskcc.org By inhibiting this pathway, honokiol can modulate multiple downstream processes, including protein synthesis, cell growth, and survival, contributing to its antitumor effects. unovita.comnih.gov
Table 6: Research Findings on PI3K/mTOR Pathway Interaction
| Model System | Compound | Key Finding | Reference |
|---|---|---|---|
| Osteosarcoma cells | Honokiol | Induced autophagy and apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway. | nih.gov |
| Glioma, breast, and prostate tumor cells | Honokiol | Effective in the prevention of PI3K/mTOR signaling pathway activation. | nih.gov |
| Prostate cancer cells | Magnolol | Inhibited the EGFR/PI3K/Akt signaling pathway. | mskcc.org |
| General (in vitro) | Honokiol | Inhibits tumor growth and metastasis through several signaling pathways, including mTOR. | unovita.com |
Enzymatic Activity Modulation
This compound has been observed to influence the activity of several key enzymes within the body, playing a role in neurotransmission, ion transport, and tissue remodeling.
Glutamic Acid Decarboxylase (GAD) Activity Enhancement
Glutamic acid decarboxylase (GAD) is the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. getweknow.comtroscriptions.com Research suggests that honokiol, the parent compound of this compound, can increase the activity of GAD. getweknow.comresearchgate.net One study noted that honokiol-treated mice exhibited a significant increase in the activity of hippocampal GAD, suggesting a potential mechanism for altering the brain's synthesis of GABA. sci-hub.se While direct studies on this compound are limited, its more active form, this compound-beta (DHHB), is reported to have similar effects to honokiol, implying a potential for enhancing GAD activity and, consequently, GABA production. researchgate.net The modulation of GAD activity represents a significant pathway through which this compound may exert its effects on the central nervous system.
| Compound | Effect on GAD Activity | Significance |
| Honokiol | Increases activity | Boosts GABA synthesis getweknow.comresearchgate.net |
| This compound-beta (DHHB) | Implied to have similar effects to honokiol | Potential for enhanced GABAergic neurotransmission researchgate.net |
Na+/K+-ATPase Activity Maintenance
Na+/K+-ATPase is a crucial enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for neuronal function. In a study examining the neuroprotective effects of this compound-B (DHH-B), it was observed that while the compound could recover amyloid-beta-induced decreases in neuronal Cl(-)-ATPase activity, it did not produce any changes in the activity of Na+/K+-ATPase. This finding suggests that the mechanism of action of this compound in this context is specific and does not involve the modulation of Na+/K+-ATPase activity.
| Compound | Effect on Na+/K+-ATPase Activity | Context of Study |
| This compound-B (DHH-B) | No significant change | Recovery from amyloid-beta-induced neurotoxicity in cultured rat hippocampal neurons |
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process implicated in various physiological and pathological conditions, including tumor invasion and inflammation. mskcc.orgnrfhh.comresearchgate.net While direct evidence for this compound is still emerging, studies on related compounds from Magnolia officinalis suggest a potential for MMP inhibition. For instance, magnolol has been shown to markedly inhibit the expression of MMP-9. mskcc.org Furthermore, an extract of Magnolia officinalis bark, which contains this compound, was found to significantly reduce the secretion of both MMP-2 and MMP-9. These findings suggest that this compound may contribute to the MMP-inhibiting effects of magnolia extracts.
| Substance | Affected MMPs | Observed Effect |
| Magnolol | MMP-9 | Marked inhibition of expression mskcc.org |
| Magnolia officinalis bark extract | MMP-2, MMP-9 | Significant reduction in secretion |
Oxidative Stress Reduction and Antioxidant Mechanisms
This compound demonstrates notable antioxidant properties, contributing to cellular protection through the scavenging of reactive oxygen species and the prevention of lipid peroxidation.
Reactive Oxygen Species (ROS) Scavenging and Production Inhibition
Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells. This compound-B (DHH-B) is suggested to contribute to cellular health by potentially reducing the body's production of ROS. This action helps to mitigate the detrimental effects of oxidative stress. The parent compound, honokiol, is recognized as a potent scavenger of various free radicals, including superoxide and peroxyl radicals. It interferes with ROS production, thereby preventing the accumulation that can lead to macromolecular damage and the activation of inflammatory cytokines.
| Compound | Mechanism | Effect |
| This compound-B (DHH-B) | Potential reduction of ROS production | Mitigates oxidative stress |
| Honokiol | Scavenging of superoxide and peroxyl radicals, interference with ROS production | Protects against cellular damage and inflammation |
Protection Against Lipid Peroxidation
Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Honokiol has been shown to be a powerful inhibitor of this process. One report highlighted that honokiol's potency in inhibiting lipid peroxidation in rat heart mitochondria was substantially greater than that of alpha-tocopherol (B171835). By preventing the oxidative degradation of lipids, this compound, as a derivative of honokiol, is anticipated to play a significant role in maintaining the integrity of cellular membranes against oxidative assault.
| Compound | Protective Action | Noted Potency |
| Honokiol | Inhibition of lipid peroxidation | Reported to be significantly more potent than alpha-tocopherol in certain models |
Anti-Inflammatory Signaling Modulations
This compound, a bioactive lignan derived from Magnolia officinalis, demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways. Its actions include the suppression of pro-inflammatory cytokines and the inhibition of nitric oxide production, crucial mediators in the inflammatory cascade. These effects are largely attributed to its influence on transcription factors, such as NF-κB, which are central to the inflammatory response.
This compound-B (DHH-B), a derivative of honokiol, has been noted for its ability to support the healthy production of stress-related cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). infiniwell.com This suggests a direct role for this compound in modulating the output of these potent pro-inflammatory mediators.
The broader family of compounds, including the closely related honokiol, provides a more detailed picture of this mechanism. Honokiol has been shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov In studies using peripheral blood mononuclear cells from rheumatoid arthritis patients, honokiol inhibited the production of TNF-α and IL-1β in a dose-dependent manner. kisti.re.kr Furthermore, in mouse B-cell lines, honokiol has been observed to suppress the production of both TNF-α and IL-6. naturalmedicinejournal.com This suppression is often linked to the inhibition of the NF-κB signaling pathway, a primary regulator of inflammatory gene expression. mdpi.comnaturalmedicinejournal.com For instance, honokiol has been found to block TNF-α-stimulated NF-κB activation, thereby downregulating the expression of genes that this transcription factor controls. naturalmedicinejournal.com
In models of neuroinflammation, honokiol effectively reduces the release of pro-inflammatory cytokines. naturalmedicinejournal.com Studies on lipopolysaccharide (LPS)-induced neuroinflammation in mice have shown that honokiol pretreatment significantly reduces the levels of TNF-α and IL-1β in the hippocampus. mdpi.com Similarly, in bovine endometrial epithelial cells, honokiol treatment inhibited the LPS-induced inflammatory response, as evidenced by reduced levels of TNF-α and IL-6 in culture supernatants. nih.gov
The table below summarizes key research findings on the suppression of cytokine production by honokiol, providing insight into the potential mechanisms of this compound.
| Study Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Bovine Endometrial Epithelial Cells (LPS-induced) | Honokiol | Inhibited the production of TNF-α and IL-6. | nih.gov |
| Mouse Model (LPS-induced depression) | Honokiol | Significantly reduced levels of TNF-α and IL-1β in the hippocampus. | mdpi.com |
| Human Peripheral Blood Mononuclear Cells (from RA patients) | Honokiol | Inhibited the expression of TNF-α and IL-1β in a dose-dependent manner. | kisti.re.kr |
| Mouse B-Cell Lines | Honokiol | Suppressed TNF-α and IL-6 production. | naturalmedicinejournal.com |
| Human Monocyte-Derived Dendritic Cells (LPS-induced) | Honokiol | Reduced the production of TNF-α, IL-1β, and IL-6. | medchemexpress.com |
The anti-inflammatory effects of the magnolol and honokiol family of compounds extend to the inhibition of nitric oxide (NO) generation. darwin-nutrition.fr NO is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.
Research on honokiol has demonstrated its ability to inhibit the generation of NO. naturalmedicinejournal.com This inhibition is closely linked to the suppression of the NF-κB pathway. naturalmedicinejournal.com By inhibiting NF-κB, honokiol can downregulate the expression of iNOS, the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com Laboratory research has further shown that honokiol decreases the expression of iNOS. darwin-nutrition.fr In studies involving lipopolysaccharide (LPS)-induced inflammation in BV-2 murine microglial cells, honokiol and its related compounds inhibited the production of NO in a concentration-dependent manner. researchgate.net This effect has also been observed in other cell models, where honokiol mitigated cytokine-induced NO production and iNOS expression. nih.gov
The table below details research findings on the inhibition of nitric oxide generation by honokiol and related compounds, which helps to contextualize the potential activity of this compound.
| Study Model | Compound | Key Findings | Reference |
|---|---|---|---|
| General Laboratory Research | Honokiol | Inhibits nitric oxide (NO) generation by inhibiting the NF-kB pathway. | naturalmedicinejournal.com |
| General Laboratory Research | Honokiol | Decreases the expression of inducible nitric oxide synthase (iNOS). | darwin-nutrition.fr |
| BV-2 Murine Microglial Cells (LPS-induced) | Honokiol and related compounds | Inhibited the production of nitric oxide in a concentration-dependent manner. | researchgate.net |
| Various Cell Models | Honokiol and Magnolol | Mitigated cytokine-induced NO production and iNOS expression. | nih.gov |
Preclinical Pharmacological Investigations of Dihydrohonokiol
Neuropharmacological Activities in In Vitro and Animal Models
Dihydrohonokiol-B (DHH-B), a partially reduced derivative of honokiol (B1673403), has demonstrated significant anxiolytic-like activity in rodent models. physiologicnyc.compaulinamedicalclinic.com Studies utilizing the elevated plus-maze test in mice have shown that DHH-B can produce a clear anti-anxiety effect. paulinamedicalclinic.comresearchgate.net Research suggests that the anxiolytic properties of DHH-B may be mediated through its interaction with GABA receptors. troscriptions.com Specifically, it is thought to act on GABA-A receptors, in a manner similar to benzodiazepines. wikipedia.org However, unlike diazepam, DHH-B appears to induce its anxiolytic effects with a lower likelihood of motor dysfunction, sedation, or amnesia. researchgate.netoup.com
Some evidence also points to the involvement of GABA-C receptors in the neuroprotective actions of DHH-B. troscriptions.comresearchgate.net The anxiolytic-like effect of a honokiol analog was found to be reduced by flumazenil, a benzodiazepine (B76468) antagonist, but not by bicuculline (B1666979), a GABA-A antagonist, suggesting an action at the benzodiazepine recognition site of the GABA-A receptor complex. paulinamedicalclinic.comresearchgate.net
| Model | Key Findings | Potential Mechanism of Action |
|---|---|---|
| Elevated Plus-Maze (Mice) | DHH-B exhibited significant anxiolytic-like activity. physiologicnyc.compaulinamedicalclinic.com | Action at the benzodiazepine recognition site of the GABA-A receptor complex. paulinamedicalclinic.comresearchgate.net |
| Comparison with Diazepam (Mice) | DHH-B showed less liability for motor dysfunction, central depression, and amnesia compared to diazepam. oup.com | Selective anxiolytic effect with a different side-effect profile than traditional benzodiazepines. researchgate.net |
In vitro studies have demonstrated that this compound-B possesses neuroprotective properties against amyloid-β (Aβ) protein-induced neurotoxicity. nih.govmedchemexpress.com In cultured rat hippocampal neurons, DHH-B was found to recover the decrease in neuronal Cl(-)-ATPase activity caused by Aβ. nih.gov This protective action was inhibited by a GABA(C) receptor antagonist, suggesting that DHH-B exerts its neuroprotective effect against Aβ through the stimulation of GABA(C) receptors. researchgate.netnih.gov Furthermore, DHH-B reduced the Aβ-induced elevation of intracellular chloride concentration and prevented the aggravation of glutamate (B1630785) neurotoxicity induced by Aβ. nih.gov These findings suggest a potential role for DHH-B in mitigating the neurotoxic effects of amyloid-β, a key pathological hallmark of Alzheimer's disease. medchemexpress.comcaringsunshine.com
| Parameter | Effect of Amyloid-β | Effect of this compound-B |
|---|---|---|
| Neuronal Cl(-)-ATPase Activity | Decrease | Recovery nih.gov |
| Intracellular Cl- Concentration | Elevation | Reduction nih.gov |
| Glutamate Neurotoxicity | Aggravation | Prevention nih.gov |
Research into the neuroprotective effects of this compound in the context of ischemia-induced neuronal damage is less extensive than that of its parent compound, honokiol. Preclinical studies on honokiol have shown that it can protect against cerebral ischemia in animal models. nih.govnih.gov For instance, honokiol administration has been found to reduce infarct volume and brain edema in mouse models of transient middle cerebral artery occlusion (tMCAO). nih.govalzdiscovery.org These protective effects are thought to be mediated, in part, by the activation of the Nrf2/HO-1 signaling pathway, which helps to reduce oxidative stress and apoptosis. nih.gov While these findings for honokiol are promising, further investigation is required to specifically determine the efficacy of this compound in attenuating ischemia-induced neuronal damage.
This compound-B has been shown to prevent the aggravation of glutamate neurotoxicity induced by amyloid-β protein in cultured rat hippocampal neurons. nih.gov This suggests a potential role for DHH-B in modulating excitotoxic processes. The parent compound, honokiol, has been more extensively studied in this regard, with research indicating its ability to block glutamate and N-methyl-D-aspartate (NMDA) activated excitotoxicity. researchgate.netnih.gov Honokiol has been observed to inhibit glutamate-induced Ca2+ and Na+ influx and increase the seizure threshold induced by NMDA. researchgate.netnih.govfrontiersin.org It is believed that these actions of honokiol may contribute to its neuroprotective effects by preventing the deregulation of cellular ionic status and subsequent neuronal loss associated with excitotoxicity. researchgate.netnih.gov
The direct effects of this compound on neurite outgrowth and neuronal viability are not extensively detailed in the available preclinical literature. However, its parent compound, honokiol, has been reported to promote neurite outgrowth. researchgate.net Honokiol and its synthetic analogs have demonstrated potent neurotrophic activity in vitro. nih.gov Furthermore, honokiol has been shown to prevent age-related learning and memory deficits in mice by preserving cholinergic neurons. nih.gov Research on honokiol also suggests it can upregulate brain-derived neurotrophic factor (BDNF) expression, a key molecule involved in neuronal survival, differentiation, and synaptic plasticity. researchgate.netnih.gov
Neuroprotective Efficacy
Relevance to Preclinical Models of Alzheimer's and Parkinson's Disease
Preclinical research has provided some evidence for the neuroprotective potential of a derivative of this compound in models relevant to Alzheimer's disease. Specifically, the anxiolytic derivative, this compound-B (DHH-B), has been shown to counteract the neurotoxic effects of amyloid beta protein (Aβ), a key pathological hallmark of Alzheimer's disease.
In one study utilizing cultured rat hippocampal neurons, DHH-B demonstrated a protective role against Aβ-induced toxicity. The investigation revealed that DHH-B could recover the decrease in neuronal Cl(-)-ATPase activity caused by amyloid beta protein. This protective effect was inhibited by a GABA(C) receptor antagonist, suggesting that the neuroprotective action of DHH-B is mediated through the stimulation of GABA(C) receptors. Furthermore, DHH-B was found to reduce the Aβ-induced elevation of intracellular chloride concentration and prevent the subsequent aggravation of glutamate neurotoxicity. Early research has also suggested that metabolites of honokiol, such as this compound, could be responsible for some of its neurological effects and may hold therapeutic potential for cognitive disorders.
The following table summarizes the key findings from a preclinical study on this compound-B in a cellular model of Alzheimer's disease.
| Model System | Key Pathological Feature Investigated | Observed Effect of this compound-B (DHH-B) | Proposed Mechanism of Action | Reference |
| Cultured Rat Hippocampal Neurons | Amyloid beta (Aβ)-induced neurotoxicity | Recovered Aβ-induced decrease in Cl(-)-ATPase activity | Stimulation of GABA(C) receptors | |
| Cultured Rat Hippocampal Neurons | Aβ-induced elevation of intracellular Cl- | Reduced elevated intracellular Cl- concentration | Stimulation of GABA(C) receptors | |
| Cultured Rat Hippocampal Neurons | Aβ-induced aggravation of glutamate neurotoxicity | Prevented aggravation of glutamate neurotoxicity | Stimulation of GABA(C) receptors |
Based on the available search results, there is no specific preclinical information investigating the relevance of this compound to models of Parkinson's disease. Research in this area has predominantly focused on the parent compound, honokiol.
Anticonvulsant Properties in Animal Models
The anticonvulsant properties of this compound have not been extensively documented in preclinical animal models based on the available literature. While its parent compound, honokiol, has been evaluated for anti-seizure activity, specific studies confirming similar effects for this compound are limited. Research has focused more on the anxiolytic, or anti-anxiety, effects of this compound. One study suggested that honokiol, at doses that produce anxiolytic effects, is less likely to induce the side effects associated with diazepam and might not have a therapeutic effect in the treatment of convulsions. However, this does not constitute direct evidence regarding the anticonvulsant potential of this compound itself, and further investigation is required to determine its activity in this regard.
Anti-Cancer Potential in Preclinical Settings
Preclinical cancer research has overwhelmingly focused on honokiol, the parent compound of this compound. Extensive studies have demonstrated honokiol's potential in inhibiting cancer progression through various mechanisms. However, specific investigations into the anti-cancer activities of this compound are not prominently featured in the available scientific literature. Therefore, the following sections reflect the general lack of specific data for this compound.
There is a significant body of research demonstrating that honokiol induces apoptosis (programmed cell death) in a wide variety of cancer cell lines. However, specific preclinical studies detailing the ability of this compound to induce apoptosis in cancer cells were not identified in the search results.
The inhibition of cancer cell proliferation is a key mechanism of many anti-cancer agents. Numerous studies have established that honokiol effectively inhibits the proliferation of various cancer cells. In contrast, there is a lack of specific preclinical data focusing on the anti-proliferative effects of this compound on cancer cell lines.
In vivo studies using animal models have shown that honokiol can suppress tumor growth and prevent metastasis. Equivalent in vivo data from animal models for the effects of this compound on tumor growth and metastasis are not described in the available research.
Overcoming Multi-Drug Resistance (MDR) in Cancer Cells
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often leading to treatment failure. Preclinical studies have identified Honokiol as a promising agent for overcoming MDR in various cancer models. nih.govmdpi.com Its efficacy extends to cancer cells that have developed resistance to conventional chemotherapeutic drugs like paclitaxel. nih.gov
The mechanisms by which Honokiol counters MDR are multifaceted. It has been shown to effectively induce apoptosis (programmed cell death) in MDR cancer cells, including lineage-derived human MDR and parental drug-sensitive cancer cell lines. nih.gov This induction of apoptosis is mediated through both mitochondria-dependent and death receptor-mediated pathways. nih.gov One of the key signaling pathways targeted by Honokiol is the EGFR-STAT3 pathway; by inhibiting this pathway, Honokiol can downregulate the expression of STAT3 target genes that contribute to cell survival and drug resistance. nih.gov
Furthermore, Honokiol can influence the function of membrane transporters responsible for drug efflux, a common mechanism of resistance. mdpi.com Studies in hormone-dependent breast cancer have shown that Honokiol can inhibit the BCRP transporter and affect the function of P-glycoprotein, both of which are key players in pumping chemotherapy drugs out of cancer cells. mdpi.com By modulating these intracellular signaling pathways and membrane transporters, Honokiol can resensitize resistant cancer cells to treatment. mdpi.comnih.gov
Synergistic Effects with Chemotherapeutic Agents and Radiotherapy
Honokiol has demonstrated significant synergistic effects when combined with conventional cancer therapies, enhancing their antitumor activity in preclinical models. nih.govnih.govnih.gov This synergy allows for potentially more effective cancer treatment by augmenting the cytotoxicity of standard chemotherapeutic drugs and radiotherapy. nih.govmdpi.com
In vitro and in vivo studies have shown that combined treatment with Honokiol and drugs such as paclitaxel, cisplatin, and adriamycin leads to a greater reduction in cancer cell viability and tumor growth than either agent used alone. nih.govnih.govnih.gov For instance, the combination of Honokiol and paclitaxel synergistically increased cytotoxicity in MDR cancer cells. nih.gov In a subcutaneous tumor model, this combination significantly inhibited tumor growth, which was associated with reduced cell proliferation (Ki-67 expression) and an increase in apoptotic cells (TUNEL-positive cells). nih.gov Similarly, when combined with cisplatin in colon cancer models, liposomal Honokiol produced a synergistic effect, inducing apoptosis in 61.39% of cells, far exceeding the expected additive effect of 31.17%. nih.govmdpi.com This combination also led to a more significant reduction in tumor volume in mice compared to either treatment alone. mdpi.com
The synergistic potential of Honokiol also extends to radiotherapy. Research has shown that liposomal Honokiol enhanced the effects of radiation in both in vitro and in vivo tests, with the combined therapy leading to a 78% decrease in tumor size compared to untreated tumors. mdpi.com
| Combined Agent | Cancer Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Paclitaxel | Multi-Drug Resistant (MDR) Human Cancer Cells | Augmented cytotoxicity and significant inhibition of in vivo tumor growth. | nih.gov |
| Cisplatin | Murine CT26 Colon Cancer | Greater than additive induction of apoptosis and enhanced tumor regression. | nih.govmdpi.com |
| Adriamycin (Doxorubicin) | Mouse 4T1 Breast Cancer | Significantly enhanced apoptosis of cancer cells and synergistic suppression of tumor progression. | nih.gov |
| Radiotherapy | In vitro and in vivo models | Tumor size decreased by 78% with combined therapy versus 42% with either treatment alone. | mdpi.com |
Anti-Inflammatory Effects in In Vitro and Animal Models
Honokiol has well-documented anti-inflammatory properties, which have been observed in a wide range of preclinical in vitro and animal models. researchgate.netmdpi.com These effects are attributed to its ability to modulate key signaling pathways and cellular responses involved in inflammation. nih.govnih.gov Studies have shown its potential in mitigating inflammatory conditions such as inflammatory arthritis and neuroinflammation. nih.govnih.gov The anti-inflammatory actions of Honokiol are linked to the inhibition of critical inflammatory signaling cascades, including the NF-κB pathway, which is a central regulator of the inflammatory response. nih.govnih.govresearchgate.net
Inhibition of Inflammatory Mediators
A key mechanism underlying Honokiol's anti-inflammatory activity is its ability to suppress the production and expression of pro-inflammatory mediators. mdpi.com In various cell models, particularly macrophages and microglial cells stimulated with lipopolysaccharide (LPS), Honokiol has been shown to inhibit the secretion of key cytokines and other inflammatory molecules. nih.govresearchgate.net
Honokiol effectively reduces the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netdoaj.org It also inhibits the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.govmdpi.comresearchgate.net This broad inhibition of inflammatory mediators is achieved by targeting upstream signaling pathways, such as protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the NF-κB pathway. nih.govresearchgate.net For example, Honokiol has been observed to inhibit the phosphorylation of ERK1/2, JNK1/2, and p38, all of which are critical components of the MAPK signaling cascade. nih.gov
| Mediator | Effect of Honokiol | Reference |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibits secretion and expression. | nih.govnih.govresearchgate.netdoaj.orgnih.gov |
| Interleukin-1β (IL-1β) | Reduces expression levels. | mdpi.comresearchgate.netdoaj.org |
| Interleukin-6 (IL-6) | Reduces expression levels. | nih.govresearchgate.netdoaj.org |
| Nitric Oxide (NO) | Inhibits production via downregulation of iNOS. | nih.govmdpi.comresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Inhibits expression. | nih.govnih.gov |
Modulation of Immune Cell Responses (e.g., Neutrophils, Microglial Cells)
Honokiol exerts its anti-inflammatory effects in part by directly modulating the activity of key immune cells. researchgate.netfrontiersin.org Its impact on neutrophils and microglial cells, which are central to both peripheral and central nervous system inflammation, has been a subject of investigation.
In studies involving neutrophils, Honokiol has been shown to inhibit the production of reactive oxygen species (ROS), which are not only damaging to tissues but also act as signaling molecules in the inflammatory response. nih.gov This inhibition is achieved through multiple mechanisms, including diminishing the activity of assembled-NADPH oxidase (a major ROS-producing enzyme in neutrophils), inhibiting myeloperoxidase and cyclooxygenase, and enhancing the activity of the antioxidant enzyme glutathione peroxidase. nih.gov
In the central nervous system, microglial cells are the resident immune cells that orchestrate neuroinflammatory responses. frontiersin.org Honokiol has been found to reduce the inflammatory response in activated primary microglia. researchgate.net It suppresses the expression of pro-inflammatory mediators like iNOS, IL-6, IL-1β, and TNF-α in these cells following stimulation with LPS, thereby mitigating the neuroinflammatory cascade. mdpi.comresearchgate.net
Antioxidant Efficacy in Biological Systems
Honokiol is recognized as a potent antioxidant, a property that contributes significantly to its various pharmacological effects, including its anti-inflammatory and neuroprotective activities. researchgate.netmdpi.commdpi.com Its chemical structure allows it to act as an effective scavenger of free radicals. nih.gov
Preclinical studies have demonstrated that Honokiol can improve the antioxidant capacity in biological systems. For instance, in broiler chickens, dietary supplementation with Honokiol increased the activity of total superoxide (B77818) dismutase (T-SOD) and upregulated the intestinal expression of glutathione peroxidase (GSH-Px), both of which are crucial antioxidant enzymes. nih.gov At the same time, it decreased the amount of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. nih.gov In rat models, Honokiol's protective effect against cerebral ischemia/reperfusion injury was linked to a reduction in ROS production by neutrophils, highlighting its role as a potent ROS inhibitor and scavenger. nih.gov The antioxidant efficacy of Honokiol has been reported to be substantially higher than that of α-tocopherol (Vitamin E) in inhibiting lipid peroxidation. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of Dihydrohonokiol and Its Derivatives
Impact of Structural Modifications on Biological Potency
Research into the structural modifications of dihydrohonokiol and related compounds has revealed key determinants for their biological potency. A pivotal modification is the partial hydrogenation of one of the allyl groups of honokiol (B1673403) to a propyl group, resulting in this compound-B (DHH-B). This specific alteration has been shown to dramatically increase anxiolytic-like activity. paulinamedicalclinic.comnih.gov
In a comparative study, DHH-B exhibited significant anxiolytic effects at a dose of 0.04 mg/kg, whereas its parent compound, honokiol, required a much higher dose of 20 mg/kg to achieve similar acute effects. nih.gov This highlights the profound impact of reducing one of the allyl side chains. Further modifications to the DHH-B structure have been explored to understand the contributions of different functional groups to its anxiolytic potency. For instance, the synthesis and evaluation of various analogs of DHH-B have demonstrated that even minor alterations can significantly affect its activity. One study that prepared seven analogs of this compound found that DHH-B was substantially more active than its counterpart DHH-A and the fully hydrogenated tetrahydromonokiol (THH). paulinamedicalclinic.com Among five analogs of DHH-B that were subsequently tested, only one, DHH-B3, showed weak anxiolytic-like activity, underscoring the specific structural requirements for potent anxiolytic effects. paulinamedicalclinic.com
The following table summarizes the anxiolytic-like activity of honokiol and several of its hydrogenated derivatives, illustrating the impact of structural changes on potency.
| Compound Name | Structure | Anxiolytic-like Activity (Effective Dose) |
| Honokiol | Two allyl groups | 20 mg/kg (acute) nih.gov |
| This compound-B (DHH-B) | One allyl group, one propyl group | 0.04 mg/kg nih.gov |
| This compound-A (DHH-A) | Isomer of DHH-B | Ineffective paulinamedicalclinic.com |
| Tetrahydrohonokiol (THH) | Two propyl groups | Ineffective paulinamedicalclinic.com |
| DHH-B3 | Analog of DHH-B | Weakly active paulinamedicalclinic.com |
Influence of Isomeric Forms on Pharmacological Activity
The spatial arrangement of functional groups in a molecule can significantly influence its interaction with biological targets and, consequently, its pharmacological activity. In the context of this compound, the primary focus of research has been on this compound-B (DHH-B), which is 3'-(2-propenyl)-5-propyl-(1,1'-biphenyl)-2,4'-diol. nih.govnih.gov
While the broader class of biphenolic neolignans includes isomers like honokiol and magnolol (B1675913), which differ in the position of their hydroxyl groups, specific research comparing the pharmacological activities of different synthesized isomers of this compound is limited. wikipedia.org However, the available data strongly suggest that the specific isomeric form of DHH-B is crucial for its high potency. For instance, a study that evaluated this compound-A (DHH-A), an isomer of DHH-B, found it to be ineffective as an anxiolytic agent, in stark contrast to the potent effects of DHH-B. paulinamedicalclinic.com This indicates a high degree of structural specificity for the anxiolytic activity, where the precise positioning of the remaining allyl group and the propyl group is critical for optimal interaction with its molecular target.
Correlation Between Chemical Structure and Receptor Affinity/Selectivity
The anxiolytic effects of this compound are primarily mediated through its interaction with the GABA-A receptor complex, a key inhibitory neurotransmitter receptor in the central nervous system. nih.gov The chemical structure of this compound, particularly DHH-B, is well-suited for binding to this receptor complex, likely at the benzodiazepine (B76468) recognition site. nih.gov Evidence for this interaction comes from studies where the anxiolytic-like effects of DHH-B were blocked by the benzodiazepine receptor antagonist, flumazenil. paulinamedicalclinic.comnih.gov Interestingly, the effects of DHH-B were not inhibited by bicuculline (B1666979), a GABA-A receptor antagonist that acts at the GABA binding site, suggesting that DHH-B does not directly compete with GABA but rather allosterically modulates the receptor's function, a characteristic shared with benzodiazepines. paulinamedicalclinic.comnih.gov
While detailed quantitative binding affinity data (such as Ki values) for this compound at various GABA-A receptor subtypes are not extensively documented in the available literature, studies on its parent compound, honokiol, provide some insights. Honokiol and its isomer magnolol have been shown to selectively interact with different GABA-A receptor subtypes. nih.govnih.govnih.gov For instance, they exhibit a more potent enhancing effect on α2 subunit-containing GABA-A receptors. nih.gov Given that DHH-B shows a pharmacological profile similar to benzodiazepines, which are known to have subtype selectivity, it is plausible that DHH-B also exhibits a degree of selectivity for certain GABA-A receptor subtypes, which could contribute to its potent anxiolytic effects with a potentially favorable side-effect profile. researchgate.net Further research has also indicated that DHH-B may exert neuroprotective effects through the stimulation of GABA-C receptors. researchgate.nettroscriptions.comnih.gov
Relationship between Hydrogenation and Enhanced Bioactivity
The hydrogenation of one of the allyl groups in honokiol to a propyl group to form this compound-B is a clear example of how a specific chemical modification can lead to enhanced bioactivity. This partial reduction is the key structural change responsible for the significantly more potent anxiolytic-like effects of DHH-B compared to honokiol. paulinamedicalclinic.comnih.gov It is hypothesized that the chronic administration of honokiol may lead to the in vivo formation of its reduced metabolites, which could be responsible for the observed anxiolytic effects after prolonged use. paulinamedicalclinic.com This led researchers to synthesize and test these hydrogenated derivatives directly.
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models
Absorption and Distribution Characteristics
Preclinical investigations have shed light on the absorption and distribution profile of dihydrohonokiol, a derivative of honokiol (B1673403). A notable characteristic of related compounds like honokiol is their ability to traverse biological barriers. For instance, honokiol has been shown to cross the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier. ncats.ionaturalmedicinejournal.com This permeability is a critical factor for compounds targeting the central nervous system. In vitro studies suggest that honokiol can pass through the tight junctions of cerebral endothelial cells, and subsequent rodent studies confirmed its presence in brain tissue following intravenous administration. naturalmedicinejournal.com
While specific quantitative data on the blood-brain barrier permeability of this compound itself is not extensively detailed in the provided results, the behavior of its parent compound, honokiol, provides a strong indication of its potential for central nervous system distribution. The ability to cross the BBB is a significant hurdle for many potential therapeutics, and the evidence for honokiol's passage suggests that its derivatives may share this advantageous property. biomedicinej.comnih.govaccscience.com Further research focusing specifically on this compound is necessary to quantify its brain uptake and distribution kinetics.
Metabolic Pathways and Enzymes
The metabolism of this compound, like its parent compound honokiol, is anticipated to involve phase I and phase II enzymatic processes. The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is a major contributor to the phase I metabolism of many xenobiotics, including phenolic compounds. dynamed.combioivt.com For honokiol, studies have indicated that glucuronidation and sulfation are the primary metabolic pathways. herts.ac.uk
In vitro investigations using human liver microsomes have demonstrated that honokiol can inhibit several key CYP enzymes. nih.gov Specifically, it shows strong inhibitory potential against CYP1A2, CYP2C8, CYP2C9, and CYP2C19, and moderate inhibition of CYP2B6 and CYP2D6. nih.gov This suggests a potential for drug-drug interactions if co-administered with substances metabolized by these enzymes. While these findings pertain to honokiol, they provide a foundational understanding of the potential metabolic interactions of its derivatives like this compound. The primary biotransformations for similar compounds can include monohydroxylation and other oxidative processes mediated by enzymes like CYP3A4. mmv.org
Table 1: Inhibitory Effects of Honokiol on Human Cytochrome P450 Enzymes
| CYP Isozyme | Inhibitory Potential |
| CYP1A2 | Strong |
| CYP2C8 | Strong |
| CYP2C9 | Strong |
| CYP2C19 | Strong |
| CYP2B6 | Moderate |
| CYP2D6 | Moderate |
This table is based on in vitro data for honokiol and indicates potential areas of metabolic interaction. nih.gov
Elimination Profile in Preclinical Systems
The elimination of neolignans, the class of compounds to which this compound belongs, has been investigated in preclinical models. For related compounds, excretion has been observed to occur through both feces and urine. nih.gov This dual-route elimination is common for many metabolized compounds.
Following administration in animal models, the parent compounds and their metabolites are typically cleared from the body within a relatively short timeframe. Studies on honokiol and its related lignans (B1203133) have shown that a significant portion of the administered dose is excreted within 12 hours. nih.gov This suggests a relatively efficient clearance mechanism. The specific elimination kinetics for this compound have not been detailed in the provided search results, but the general pattern observed for structurally similar compounds provides a likely framework for its excretion profile in preclinical systems.
Bioavailability Aspects in Animal Models
The bioavailability of a compound is a critical determinant of its potential therapeutic efficacy. For honokiol, high systemic bioavailability has been noted as one of its unique and advantageous characteristics. naturalmedicinejournal.com This is further supported by the observation that its metabolites can have increased water solubility, which may enhance their bioavailability and allow for systemic pharmacological activity. sci-hub.se
In animal models, anxiolytic effects of this compound have been observed following oral administration, indicating that it is absorbed from the gastrointestinal tract and reaches systemic circulation in sufficient concentrations to exert a biological effect. google.comnih.gov One study noted that the maximum anxiolytic activity of this compound in mice was seen three hours after oral administration, which provides an indirect measure of its absorption and bioavailability timeline. google.com While direct quantitative bioavailability data (e.g., F%) for this compound was not found in the provided results, the observed pharmacological activity following oral dosing in preclinical studies strongly suggests it possesses favorable absorption characteristics. google.comnih.gov
Advanced Research Methodologies and Analytical Techniques for Dihydrohonokiol Research
In Vitro Assay Development and Implementation
In vitro assays are fundamental in dissecting the molecular and cellular interactions of Dihydrohonokiol. These methods provide a controlled environment to study specific biological processes without the complexities of a whole organism.
Cell culture models are indispensable tools for studying the effects of this compound at the cellular level. Researchers utilize various cell types to investigate its neuroprotective, anti-inflammatory, and other potential therapeutic properties.
Hippocampal Neurons: Cultured rat hippocampal neurons are a key model for neurotoxicity studies. Research has shown that this compound-B can recover neurotoxicity induced by amyloid β protein in these cells. researchgate.netmedchemexpress.com This protective effect is linked to its interaction with GABA receptors. researchgate.netmedchemexpress.com Studies also use hippocampal neurons to investigate how this compound and related compounds modulate synaptic and extra-synaptic GABAergic neurotransmission. researchgate.net
Microglial Cells: As the resident immune cells of the central nervous system, microglia are central to neuroinflammation research. Immortalized microglial cell lines, such as murine BV-2 and rat HAPI cells, are used to study the anti-inflammatory effects of magnolia polyphenols like honokiol (B1673403), a compound related to this compound. nih.govnih.gov These studies often assess the inhibition of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). nih.gov Co-culture models, combining primary neurons with BV2 microglial cells, are also established to study intercellular interactions under conditions like oxygen-glucose deprivation. oncotarget.com
Cancer Cell Lines: While the primary focus of the provided sources is on neuropharmacology, related research on similar compounds like magnolol (B1675913) utilizes cancer cell lines such as human PC3 cells to investigate anti-cancer mechanisms. researchgate.net Human neuroblastoma SH-SY5Y cells have been used to study the effects of honokiol and magnolol on intracellular calcium mobilization, a key signaling process. researchgate.net
Table 1: Application of Cell Culture Models in this compound and Related Compound Research
| Cell Type | Model System | Research Focus | Key Findings | Citation |
|---|---|---|---|---|
| Hippocampal Neurons | Primary Rat Cultures | Neuroprotection against amyloid β toxicity | DHH-B recovers neurons from amyloid β-induced neurotoxicity. | researchgate.netmedchemexpress.com |
| Microglial Cells | BV-2 (Murine), HAPI (Rat) | Anti-inflammatory effects | Related compounds inhibit the production of inflammatory markers like NO and ROS. | nih.gov |
| Neuroblastoma Cells | SH-SY5Y (Human) | Intracellular signaling | Related compounds induce mobilization of intracellular Ca2+. | researchgate.net |
Receptor binding assays are crucial for identifying and characterizing the molecular targets of this compound. These assays measure the affinity of a compound for specific receptors, providing insight into its mechanism of action. For this compound and its related lignans (B1203133), research has heavily focused on the γ-aminobutyric acid (GABA) receptor system, the primary inhibitory neurotransmitter system in the brain. dur.ac.uk
Studies indicate that this compound-B's anxiolytic and neuroprotective effects are mediated through its interaction with GABA receptors. researchgate.netmedchemexpress.com Specifically, it is suggested to act at the benzodiazepine (B76468) recognition site of the GABAA receptor complex. researchgate.net Further research has pointed to the involvement of GABAC receptors, showing that a GABAC receptor blocker can inhibit the protective effects of this compound-B. researchgate.net
Binding assays using radiolabeled ligands, such as ³H-muscimol and ³H-flunitrazepam, are employed to examine how these compounds modulate GABAA receptors. nih.gov For instance, honokiol and magnolol have been shown to enhance ³H-muscimol binding, particularly in the hippocampus and at GABAA receptors containing specific subunit combinations like α2β3γ2s. nih.gov This demonstrates a degree of selectivity for different GABAA receptor subtypes. nih.gov
Table 2: Receptor Binding Assay Findings for this compound and Related Lignans
| Compound | Receptor Target | Assay Type | Key Finding | Citation |
|---|---|---|---|---|
| This compound-B | GABA Receptor Complex | Functional/Inhibitory Assays | Acts at the benzodiazepine site of the GABAA receptor; effects are blocked by a GABAC antagonist. | researchgate.net |
| Honokiol/Magnolol | GABAA Receptor Subtypes | Radioligand Binding (³H-muscimol) | Preferentially enhances binding to hippocampal receptors and those containing the α2 subunit. | nih.gov |
Measuring enzyme activity provides a functional readout of a compound's effect on cellular processes. The Na+/K+-ATPase pump is a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions, which is crucial for neuronal excitability and nutrient transport. nih.govnih.gov Its activity can be influenced by various factors, including hormones and oxidative stress. nih.govniscpr.res.inmdpi.com
Research has connected this compound-B's neuroprotective actions to the activity of certain enzymes. For example, it was found to counteract the decrease in neuronal Cl--ATPase activity induced by amyloid β protein. researchgate.net While direct studies on this compound and Na+/K+-ATPase were not prominent in the search results, the enzyme is a known target for many organic compounds and its activity is a key indicator of cellular health. mdpi.com Glutamate (B1630785) decarboxylase (GAD), the enzyme that synthesizes GABA, is another relevant enzyme in the context of DHH-B's GABAergic activity, though specific measurement assays for DHH-B were not detailed in the provided sources.
Immunocytochemistry is a powerful visualization technique that uses antibodies to detect the location of specific proteins within cells. helsinki.fi This method is applied in this compound-related research to observe changes in cellular components and signaling pathways.
For instance, in studies of related magnolia compounds on microglial cells, immunocytochemistry has been used to assess the involvement of NADPH oxidase, an enzyme complex involved in producing reactive oxygen species. nih.gov Antibodies targeting specific subunits of this complex, such as p47phox and gp91phox, help to visualize the cellular mechanisms underlying the anti-inflammatory and anti-oxidative effects of these compounds. nih.gov This technique allows researchers to see, for example, how a compound might inhibit the translocation of a protein subunit, thereby preventing the activation of an inflammatory pathway. nih.gov
In Vivo Animal Model Design and Assessment
In vivo models are essential for understanding how a compound's effects at the cellular level translate to behavioral changes in a living organism. These models allow for the assessment of complex physiological and psychological responses.
The elevated plus-maze (EPM) is a widely used and validated behavioral assay to assess anxiety-related behavior in rodents. meliordiscovery.comnih.gov The test is based on the natural aversion of rodents to open and elevated spaces. scantox.com An increase in the time spent or the number of entries into the open arms of the maze is interpreted as an anxiolytic-like effect. nih.gov
This compound-B has been evaluated using the EPM, where it demonstrated dose-dependent anxiolytic-like effects. dntb.gov.ua Its efficacy has been compared to that of diazepam, a classic anxiolytic drug. researchgate.net In addition to the EPM, other behavioral tests like the Vogel's conflict test are used, where this compound-B was shown to significantly increase punished water intake, further supporting its anxiolytic profile. dntb.gov.ua These behavioral assays are critical for the preclinical evaluation of compounds targeting anxiety and other neurological disorders. researchgate.netmdpi.com
Table 3: Behavioral Assay Results for this compound-B
| Assay | Animal Model | Measured Outcome | Result | Citation |
|---|---|---|---|---|
| Elevated Plus-Maze (EPM) | Rodents | Time spent in open arms / Number of open arm entries | Demonstrated a dose-dependent anxiolytic-like effect. | dntb.gov.ua |
| Vogel's Conflict Test | Rodents | Punished water intake | Significantly increased punished drinking. | dntb.gov.ua |
Spectroscopic and Chromatographic Techniques for Compound Analysis
Spectroscopic and chromatographic techniques are indispensable for the verification and quantification of this compound in various samples. These methods provide high sensitivity and specificity, allowing for precise analysis of the compound and its metabolites.
UPLC-Q-TOF-MS/MS for Compound Verification
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a powerful analytical tool for the identification and structural elucidation of compounds like this compound. mdpi.comnih.gov This technique combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF-MS. nih.gov
In the analysis of related compounds like magnolol, UPLC-Q-TOF-MS has been used to identify sulfated metabolites. mdpi.com The mass spectrum provides precise mass-to-charge ratios (m/z) of the parent compound and its fragments, which helps in confirming the molecular weight and elemental composition. mdpi.com For instance, the difference in mass between the parent compound and its metabolite can indicate the type of metabolic transformation, such as sulfation. mdpi.com This methodology is crucial for studying the metabolism of this compound and identifying its biotransformation products in biological systems.
The process typically involves a UPLC system for chromatographic separation on a suitable column, followed by detection with a Q-TOF mass spectrometer. nih.gov Data acquisition and processing are performed using specialized software. nih.gov
Liquid Chromatography – Ultraviolet Detection (LC-UV)
Liquid Chromatography with Ultraviolet (UV) detection is a widely used and robust method for the quantification of compounds that absorb UV light. scioninstruments.comchromatographyonline.com HPLC with UV detection separates molecules based on properties like size and surface charge, and the subsequent UV spectroscopy allows for the determination of their concentration. news-medical.net This technique is valued for its reliability and is a workhorse in many quality control laboratories. chromatographyonline.com
The principle of LC-UV detection is based on Beer-Lambert's law, where the absorbance of a compound at a specific wavelength is directly proportional to its concentration. news-medical.net A UV detector measures the absorbance of the eluent from the HPLC column, providing a continuous signal that is used to quantify the analyte. chromatographyonline.com The selection of an appropriate UV wavelength is critical and depends on the analyte's specific absorbance characteristics. scioninstruments.com
This method is applicable for analyzing this compound in various matrices, provided the compound possesses a suitable chromophore for UV detection. It is often used in conjunction with other detection methods for comprehensive sample characterization. scioninstruments.com
Table 2: Comparison of Spectroscopic and Chromatographic Techniques
| Technique | Principle | Primary Application for this compound | Advantages |
| UPLC-Q-TOF-MS/MS | Combines high-resolution liquid chromatography with high-accuracy mass spectrometry. nih.gov | Identification and structural elucidation of this compound and its metabolites. mdpi.com | High sensitivity, specificity, and ability to identify unknown compounds. nih.gov |
| LC-UV | Separates compounds via liquid chromatography and quantifies them based on UV light absorbance. news-medical.net | Quantification of this compound in various samples. scioninstruments.comchromatographyonline.com | Robust, reliable, and provides precise quantification for purity assessment. chromatographyonline.com |
Molecular Biology Techniques
Molecular biology techniques are essential for investigating the effects of this compound at the cellular and molecular levels, particularly its influence on protein and gene expression.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to identify and quantify specific proteins from a complex mixture extracted from cells or tissues. nih.govnih.gov This method is instrumental in determining how this compound may alter the expression levels of key proteins involved in various cellular pathways. The technique involves three main steps: separation of proteins by size using gel electrophoresis, transfer of the separated proteins to a solid support membrane, and detection of the target protein using specific primary and secondary antibodies. nih.gov
The data obtained from Western blotting is often considered semi-quantitative, as it allows for the assessment of relative changes in protein expression in response to a stimulus, such as treatment with this compound. nih.govthermofisher.com For more accurate quantitative analysis, careful optimization of parameters like protein loading amounts and the use of appropriate normalization controls (e.g., housekeeping proteins) are crucial to avoid signal saturation. thermofisher.com
Gene Expression Studies
Gene expression studies are conducted to understand how this compound may modulate the transcription of specific genes. These studies often utilize techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis to measure the levels of messenger RNA (mRNA) for genes of interest.
For example, in studies of related compounds like honokiol, gene expression analysis has been used to identify target genes involved in overcoming drug resistance in cancer cells. nih.gov Such studies involve identifying differentially expressed genes (DEGs) between treated and untreated cells. nih.gov The results are often analyzed using a comparative threshold cycle (ΔΔCT) method and presented as a fold change relative to a control. nih.gov
The genetic background can significantly influence responses, as seen in studies of anxiety-like behavior in different mouse strains. nih.gov Therefore, gene expression profiling can provide valuable insights into the molecular mechanisms underlying the pharmacological effects of this compound. This can involve analyzing transcriptomic data to identify pathways and gene networks that are significantly affected by the compound.
Table 3: Overview of Molecular Biology Techniques in this compound Research
| Technique | Purpose | Key Steps | Type of Data Generated |
| Western Blotting | To detect and quantify specific proteins. nih.govnih.gov | Protein extraction, gel electrophoresis, protein transfer, antibody incubation, and detection. nih.gov | Qualitative or semi-quantitative data on protein expression levels. nih.govthermofisher.com |
| Gene Expression Analysis (e.g., qRT-PCR) | To measure the expression levels of specific genes. nih.gov | RNA extraction, reverse transcription to cDNA, and PCR amplification with specific primers. | Quantitative data on relative mRNA levels (fold change). nih.gov |
Future Research Directions and Translational Perspectives for Dihydrohonokiol
Elucidation of Novel Molecular Targets and Pathways
Future research on dihydrohonokiol (DHH-B), a derivative of honokiol (B1673403) from Magnolia bark, is poised to uncover a more detailed map of its molecular interactions within the body. While current knowledge points to its role as a potent anxiolytic agent, the full spectrum of its mechanisms remains under investigation. troscriptions.comnih.gov
Initial studies have identified that DHH-B's anxiolytic-like effects are mediated through the GABA-A receptor, a key player in managing stress and anxiety. troscriptions.comdarwin-nutrition.fr Research indicates DHH-B acts on the benzodiazepine (B76468) recognition site of the GABA-A receptor complex. researchgate.net Furthermore, DHH-B has been shown to enhance the influx of chloride ions in mouse cortical synaptoneurosomes, a process that contributes to its calming effects. nih.gov Interestingly, its anxiolytic activity appears to be distinct from that of traditional benzodiazepines, suggesting a different mechanism of action that does not involve the same receptor complex. researchgate.net
Beyond the GABAergic system, evidence suggests DHH-B may interact with other neurotransmitter systems. Studies on its parent compound, honokiol, have shown modest inhibition of the dopamine (B1211576) transporter and reduced binding to dopamine (D5) and serotonin (B10506) (5HT6) receptors. researchgate.net Honokiol and its derivatives have also demonstrated the ability to enhance the activity of GABA-C receptors in cultured rat hippocampal neurons. researchgate.net Specifically, DHH-B's neuroprotective actions against amyloid-beta-induced toxicity are suggested to be mediated through GABA-C receptor stimulation. researchgate.net
Further exploration is needed to fully characterize these interactions and identify other potential molecular targets. Investigating the downstream signaling cascades activated by DHH-B will be crucial in understanding its broad pharmacological profile, which includes neuroprotective and potentially anti-tumor effects. lamclinic.com Unraveling these complex pathways will provide a more comprehensive understanding of how DHH-B exerts its therapeutic effects and may reveal novel avenues for its clinical application.
Exploration of Additional Therapeutic Areas Based on Mechanistic Insights
The known mechanisms of this compound (DHH-B) open the door to investigating its potential in a variety of therapeutic areas beyond its established anxiolytic properties. physiologicnyc.com Its ability to cross the blood-brain barrier and its neuroprotective effects suggest significant potential in addressing a range of neurological and psychological conditions. lamclinic.com
Given its interaction with GABA receptors and potential influence on serotonin and dopamine systems, DHH-B could be explored for its efficacy in treating a broader spectrum of anxiety and mood disorders. burickcenter.comtroscriptions.com Its parent compound, honokiol, has shown promise in preclinical models of depression, pain, epilepsy, and cognitive disorders like Alzheimer's disease. troscriptions.comlamclinic.com DHH-B's demonstrated neuroprotective action against amyloid-beta-induced neurotoxicity in cultured rat hippocampal neurons further supports its potential as a therapeutic or preventative strategy for Alzheimer's disease. researchgate.net
The anti-inflammatory and antioxidant properties of honokiol and magnolol (B1675913), another compound from magnolia bark, suggest that DHH-B may also have therapeutic value in conditions with an inflammatory component. lamclinic.comresearchgate.net Research on honokiol has shown it can inhibit inflammatory pathways, such as the NF-kB pathway, and reduce the production of pro-inflammatory cytokines. naturalmedicinejournal.comsci-hub.se These mechanisms suggest potential applications for DHH-B in treating inflammatory conditions.
Furthermore, the anticancer properties of honokiol, including the induction of apoptosis and inhibition of angiogenesis, present an intriguing area for future DHH-B research. naturalmedicinejournal.com Exploring whether DHH-B shares these anticancer mechanisms could lead to its investigation as a potential agent in oncology.
Development of Advanced Delivery Systems for Preclinical Applications
To fully realize the therapeutic potential of this compound (DHH-B) in preclinical research and beyond, the development of advanced drug delivery systems (DDSs) is essential. mdpi.com These systems aim to improve the bioavailability, targeting, and controlled release of therapeutic agents. mdpi.com
For a compound like DHH-B, which shows promise for neurological disorders, DDSs that can efficiently cross the blood-brain barrier are of particular interest. troscriptions.comlamclinic.com Nanoparticle-based systems, such as lipid nanoparticles and polymeric nanoparticles, offer a promising approach. imrpress.com These carriers can be engineered to protect the drug from degradation, control its release profile, and be surface-modified to target specific cells or tissues in the brain. imrpress.comnih.gov
Hydrogels are another class of materials with significant potential for DHH-B delivery. mdpi.com These can be designed as injectable depots for sustained local delivery in the brain or as oral formulations for systemic absorption. imrpress.com Stimuli-responsive hydrogels, which release their payload in response to specific physiological cues like pH or enzymes, could provide highly targeted therapy. mdpi.com
The development of such advanced formulations for DHH-B would facilitate more effective and targeted delivery in preclinical animal models, allowing for a more accurate assessment of its efficacy and mechanism of action in various disease states. nih.gov These preclinical studies are a crucial step before any potential translation to clinical applications. mdpi.com
Computational and In Silico Modeling for Drug Discovery
Computational and in silico modeling techniques are powerful tools that can significantly accelerate the drug discovery and development process for compounds like this compound (DHH-B). nih.govpatheon.com These methods can be employed at various stages, from identifying new molecular targets to predicting pharmacokinetic properties and designing more potent derivatives. enamine.net
Virtual screening can be used to dock DHH-B against large libraries of protein structures to identify potential new molecular targets, expanding our understanding of its pharmacological profile. enamine.net Pharmacophore modeling can help to identify the key structural features of DHH-B responsible for its biological activity, guiding the design of new analogs with improved efficacy or selectivity. enamine.net
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new DHH-B derivatives based on their chemical structure, streamlining the lead optimization process. bioascent.com Molecular dynamics simulations can provide insights into the dynamic interactions between DHH-B and its target proteins, helping to elucidate its mechanism of action at an atomic level. enamine.net
Furthermore, in silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of DHH-B and its analogs, helping to identify potential liabilities early in the development process and reducing the risk of late-stage failures. patheon.com By integrating these computational approaches, researchers can make more informed decisions, prioritize experimental studies, and ultimately accelerate the translation of promising compounds like DHH-B from the laboratory to preclinical and potentially clinical settings. premier-research.com
Synergistic Research with Other Bioactive Compounds
Investigating the synergistic potential of this compound (DHH-B) with other bioactive compounds presents a promising avenue for enhancing therapeutic outcomes. Combining DHH-B with other agents could lead to improved efficacy, reduced side effects, and the ability to overcome drug resistance.
For instance, research has shown that a mixture of honokiol and magnolol, another active compound from magnolia bark, when combined with ginger rhizome, exhibits a synergistic antidepressant effect in animal models. darwin-nutrition.fr This suggests that combining DHH-B with other natural compounds could enhance its own potential antidepressant properties. In the context of anxiety, combining DHH-B with conventional anxiolytic medications like diazepam has been shown to enhance efficacy, indicating a potential for dose reduction of the conventional drug and a mitigation of its side effects. darwin-nutrition.fr
In the realm of cancer research, honokiol has demonstrated synergistic effects with various chemotherapy drugs, including gemcitabine (B846) and cisplatin, in preclinical studies. naturalmedicinejournal.com It has also been shown to resensitize multidrug-resistant cancer cells to chemotherapy agents like doxorubicin. naturalmedicinejournal.com Future research should explore whether DHH-B exhibits similar synergistic properties with anticancer drugs, which could open up new possibilities for its use in oncology.
Furthermore, the anti-inflammatory effects of honokiol are well-documented, and it has been shown to work synergistically with other anti-inflammatory agents. naturalmedicinejournal.com Investigating the potential synergistic anti-inflammatory effects of DHH-B in combination with other natural or pharmaceutical anti-inflammatory compounds could lead to more effective treatments for inflammatory disorders.
A systematic approach to studying these combinations, including detailed mechanistic investigations and preclinical validation, is necessary to identify the most promising synergistic partners for DHH-B and to understand the molecular basis for their enhanced therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
